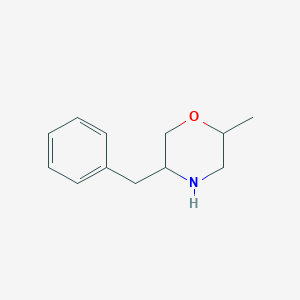![molecular formula C8H18N4O2 B12335252 (2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B12335252.png)
(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid is a complex organic compound with a unique structure that includes an amino group, a hydrazinyl group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid typically involves multiple steps, starting with the preparation of the hydrazinyl precursor. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the yield and purity of the compound while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino and hydrazinyl groups can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to a simpler amine.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino and hydrazinyl groups, while reduction may produce simpler amines.
Scientific Research Applications
(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares some structural similarities with (2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid, including the presence of an amino group and a hydrazinyl group.
Sulfur Compounds: These compounds also exhibit diverse chemical reactivity and are used in various industrial applications.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H18N4O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)11-6-10-5-3-4-7(9)8(13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,13,14)/t7-/m1/s1 |
InChI Key |
LSSAWEXAFIQVBN-SSDOTTSWSA-N |
Isomeric SMILES |
CN(C)NC=NCCC[C@H](C(=O)O)N |
Canonical SMILES |
CN(C)NC=NCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-](/img/structure/B12335216.png)





![[4,6-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12335237.png)



